molecular formula C13H16O3 B13060644 Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate

Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate

Cat. No.: B13060644
M. Wt: 220.26 g/mol
InChI Key: RYSGDGMFAGKIPE-UHFFFAOYSA-N
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Description

Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C13H16O3. It is characterized by a cyclopentane ring substituted with a hydroxyphenyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate typically involves the esterification of 1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile scaffold for various applications .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 1-(4-hydroxyphenyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7,14H,2-3,8-9H2,1H3

InChI Key

RYSGDGMFAGKIPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC=C(C=C2)O

Origin of Product

United States

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